N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a cyclopentyl group attached to an indazole ring, which is further connected to a benzamide group via a methylene bridge . The indazole ring is a bicyclic compound consisting of two fused rings: a benzene ring and a pyrazole ring .Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Desai et al. (2013) focused on the synthesis and antimicrobial screening of a series of compounds, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides . These compounds showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, suggesting potential therapeutic applications for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Catalysis and Synthetic Applications
Xiong et al. (2018) developed a Cp*Rh(III)-catalyzed annulation method that combines N-methoxybenzamide with 1,4,2-bisoxazol-5-one to produce 2-aryl quinazolin-4(3H)-one derivatives. This method highlights the compound's role in facilitating the formation of complex organic molecules through catalytic processes, demonstrating its importance in organic synthesis (Xiong, Xu, Sun, & Cheng, 2018).
Anticonvulsant Activity
Clark et al. (1984) evaluated a series of 4-aminobenzamides for their anticonvulsant effects. Their research provided insights into the structure-activity relationships of these compounds, indicating their potential use in developing new treatments for epilepsy (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Antibacterial Agents Development
Bi et al. (2018) investigated 3-methoxybenzamide (3-MBA) derivatives as novel antibacterial agents targeting FtsZ, a bacterial cell division protein. Their work on isosteric replacement of the terminal amide with triazole led to compounds with increased antibacterial activity, offering a new direction for developing antibacterial agents (Bi, Ji, Venter, Liu, Semple, & Ma, 2018).
Synthesis of Heterocyclic Compounds
Hanusek et al. (2006) explored the synthesis of 3-methyl-2-phenylquinazolin-4-thiones via acylation and subsequent cyclization of 2-amino-N-methyl-thiobenzamide. This research contributes to the field of heterocyclic chemistry, demonstrating the utility of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-methoxybenzamide and its derivatives in synthesizing novel heterocyclic compounds (Hanusek, Drabina, Sedlák, & Rosa, 2006).
properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-17-12-10-15(11-13-17)21(25)22-14-19-18-8-4-5-9-20(18)24(23-19)16-6-2-3-7-16/h10-13,16H,2-9,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHKNYPLYPVGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.